molecular formula C8H8BrFO B2382180 1-(2-Bromoethoxy)-3-fluorobenzene CAS No. 85262-57-3

1-(2-Bromoethoxy)-3-fluorobenzene

Cat. No.: B2382180
CAS No.: 85262-57-3
M. Wt: 219.053
InChI Key: ASYXQQHCOZDDAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethoxy)-3-fluorobenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.053. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonylative Transformations

  • 1-Bromo-2-fluorobenzenes, closely related to 1-(2-Bromoethoxy)-3-fluorobenzene, have been studied for their potential in carbonylative transformations with various nucleophiles. These transformations produce six-membered heterocycles, which are significant in medicinal and organic chemistry (Chen et al., 2014).

Photofragment Translational Spectroscopy

  • The ultraviolet photodissociation of compounds like 1-bromo-3-fluorobenzene has been analyzed using photofragment translational spectroscopy. This research helps in understanding the photodissociation mechanisms and the effects of fluorine atom substitution (Gu et al., 2001).

Synthesis of Medical Intermediates

  • 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of this compound, serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. This highlights its role in pharmaceutical synthesis (Zhai, 2006).

Coordination Chemistry

  • Fluorocarbons like 1,3-bis(bromomethyl)-2-fluorobenzene are crucial in coordination chemistry, leading to the formation of novel fluorocryptands and their metal ion complexes. These complexes have significant implications in inorganic and organometallic chemistry (Plenio et al., 1997).

Organometallic Chemistry

  • Partially fluorinated benzenes, including those related to this compound, are gaining recognition as solvents in organometallic chemistry and transition-metal-based catalysis. Their unique properties enable them to act as non-coordinating solvents or readily displaced ligands (Pike et al., 2017).

Properties

IUPAC Name

1-(2-bromoethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYXQQHCOZDDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85262-57-3
Record name 1-(2-bromoethoxy)-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.